Octacosyl (E)-ferulate
Overview
Description
Octacosyl (E)-ferulate is a compound that belongs to the class of ferulic acid esters. It is formed by the esterification of octacosanol, a long-chain fatty alcohol, with ferulic acid, a phenolic compound. This compound is known for its potential antioxidant properties and is found in various plant-based materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacosyl (E)-ferulate typically involves the esterification of octacosanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts like lipases.
Solvents: Organic solvents such as toluene or hexane are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as immobilized enzymes, can enhance the efficiency and selectivity of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Octacosyl (E)-ferulate can undergo various chemical reactions, including:
Oxidation: The phenolic group in ferulic acid can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to produce octacosanol and ferulic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Octacosanol and ferulic acid.
Hydrolysis: Octacosanol and ferulic acid.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of octacosyl (E)-ferulate primarily involves its antioxidant activity. The phenolic group in ferulic acid can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the long-chain fatty alcohol (octacosanol) may enhance the compound’s ability to integrate into cell membranes, providing further protection against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Octacosanol: A long-chain fatty alcohol with potential cholesterol-lowering effects.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory properties.
Other Ferulic Acid Esters: Compounds like ethyl ferulate and methyl ferulate, which also exhibit antioxidant properties.
Uniqueness
Octacosyl (E)-ferulate is unique due to the combination of a long-chain fatty alcohol and a phenolic acid. This combination enhances its solubility in lipophilic environments and its ability to integrate into biological membranes, providing a dual protective effect against oxidative stress.
Properties
IUPAC Name |
octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGLOISSVVAGBD-NHQGMKOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35321-71-2 | |
Record name | Cluytyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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